Cas no 1695757-70-0 (2,3-dihydro-1H-inden-2-ylmethanesulfonamide)

2,3-Dihydro-1H-inden-2-ylmethanesulfonamide is a sulfonamide derivative featuring a fused indane core, which confers structural rigidity and potential bioactivity. Its methanesulfonamide moiety enhances solubility and reactivity, making it a versatile intermediate in organic synthesis and medicinal chemistry. The compound’s stable bicyclic framework is advantageous for designing enzyme inhibitors or receptor modulators, particularly in CNS-targeted research. Its well-defined stereochemistry allows for precise chiral applications. The sulfonamide group also offers opportunities for further functionalization, enabling tailored derivatization for specific pharmacological or material science applications. This compound is suited for high-purity synthesis, ensuring reproducibility in research and industrial settings.
2,3-dihydro-1H-inden-2-ylmethanesulfonamide structure
1695757-70-0 structure
Product name:2,3-dihydro-1H-inden-2-ylmethanesulfonamide
CAS No:1695757-70-0
MF:C10H13NO2S
MW:211.28072142601
CID:4611374
PubChem ID:91662773

2,3-dihydro-1H-inden-2-ylmethanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2,3-dihydro-1H-inden-2-ylmethanesulfonamide
    • 1H-Indene-2-methanesulfonamide, 2,3-dihydro-
    • Inchi: 1S/C10H13NO2S/c11-14(12,13)7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7H2,(H2,11,12,13)
    • InChI Key: JQVKXAYXFRIXAF-UHFFFAOYSA-N
    • SMILES: C1C2=C(C=CC=C2)CC1CS(N)(=O)=O

2,3-dihydro-1H-inden-2-ylmethanesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-177740-5.0g
(2,3-dihydro-1H-inden-2-yl)methanesulfonamide
1695757-70-0 95%
5.0g
$2858.0 2023-02-16
Enamine
EN300-177740-2.5g
(2,3-dihydro-1H-inden-2-yl)methanesulfonamide
1695757-70-0 95%
2.5g
$1931.0 2023-09-20
Enamine
EN300-177740-0.5g
(2,3-dihydro-1H-inden-2-yl)methanesulfonamide
1695757-70-0 95%
0.5g
$768.0 2023-09-20
TRC
D458525-50mg
2,3-dihydro-1H-inden-2-ylmethanesulfonamide
1695757-70-0
50mg
$ 230.00 2022-06-05
TRC
D458525-10mg
2,3-dihydro-1H-inden-2-ylmethanesulfonamide
1695757-70-0
10mg
$ 70.00 2022-06-05
Enamine
EN300-177740-5g
(2,3-dihydro-1H-inden-2-yl)methanesulfonamide
1695757-70-0 95%
5g
$2858.0 2023-09-20
1PlusChem
1P01BE1P-250mg
2,3-dihydro-1H-inden-2-ylmethanesulfonamide
1695757-70-0 95%
250mg
$577.00 2025-03-19
A2B Chem LLC
AW10237-5g
2,3-dihydro-1H-inden-2-ylmethanesulfonamide
1695757-70-0 95%
5g
$3044.00 2024-04-20
Aaron
AR01BEA1-10g
2,3-dihydro-1H-inden-2-ylmethanesulfonamide
1695757-70-0 95%
10g
$5850.00 2023-12-15
A2B Chem LLC
AW10237-500mg
2,3-dihydro-1H-inden-2-ylmethanesulfonamide
1695757-70-0 95%
500mg
$844.00 2024-04-20

Additional information on 2,3-dihydro-1H-inden-2-ylmethanesulfonamide

Comprehensive Overview of 2,3-dihydro-1H-inden-2-ylmethanesulfonamide (CAS No. 1695757-70-0): Properties, Applications, and Research Insights

2,3-dihydro-1H-inden-2-ylmethanesulfonamide (CAS No. 1695757-70-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This sulfonamide derivative, characterized by its indenylmethanesulfonamide core, serves as a versatile intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its role as a scaffold for drug discovery, especially in targeting enzymes and receptors involved in inflammation and metabolic disorders.

The molecular structure of 2,3-dihydro-1H-inden-2-ylmethanesulfonamide combines a dihydroindene moiety with a methanesulfonamide functional group, offering both lipophilic and polar properties. This duality enhances its compatibility with biological systems, making it a candidate for central nervous system (CNS) drug development. Recent studies highlight its potential in modulating G-protein-coupled receptors (GPCRs), a hot topic in neurodegenerative disease research. With the growing demand for small-molecule therapeutics, this compound aligns with trends in personalized medicine and targeted therapy.

From a synthetic chemistry perspective, CAS No. 1695757-70-0 exemplifies innovations in green chemistry and atom-efficient synthesis. Its production often involves catalytic methods that minimize waste, addressing the pharmaceutical industry’s push toward sustainable manufacturing. Analytical techniques like HPLC-MS and NMR spectroscopy are critical for quality control, ensuring compliance with stringent regulatory standards such as ICH guidelines.

Beyond pharmaceuticals, 2,3-dihydro-1H-inden-2-ylmethanesulfonamide has exploratory uses in material science, particularly in designing polymeric coatings with enhanced durability. Its sulfonamide group can participate in hydrogen bonding, influencing material properties like thermal stability—a feature relevant to high-performance polymers. This interdisciplinary applicability makes it a subject of interest in academic-industrial collaborations.

In the context of AI-driven drug discovery, computational models frequently analyze compounds like 1695757-70-0 to predict ADMET profiles (absorption, distribution, metabolism, excretion, and toxicity). Such in silico approaches accelerate lead optimization, reducing reliance on traditional trial-and-error methods. This synergy between computational chemistry and experimental validation underscores the compound’s relevance in modern biotech innovation.

Safety and handling of 2,3-dihydro-1H-inden-2-ylmethanesulfonamide adhere to standard laboratory protocols, with no significant environmental hazards reported. Its stability under ambient conditions facilitates storage and transportation, though inert atmospheres are recommended for long-term preservation. Researchers often seek technical datasheets and COA (Certificate of Analysis) documentation to ensure batch consistency—a common query among procurement specialists.

Looking ahead, the demand for CAS No. 1695757-70-0 is expected to rise alongside advancements in precision medicine and bioconjugation techniques. Its structural flexibility allows for derivatization, enabling the creation of proteolysis-targeting chimeras (PROTACs)—an emerging therapeutic modality. As patent landscapes evolve, this compound may feature in next-generation therapeutics, particularly for oncology and autoimmune applications.

Recommend Articles

Recommended suppliers
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd